1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide
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Overview
Description
1-[[4-(Propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide is a compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide typically involves the reaction of corresponding raw materials under controlled conditions. The preparation methods generally include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the propanoylamino group: This step involves the reaction of the pyrazole intermediate with propanoyl chloride.
Attachment of the trifluoromethylphenyl group: This is done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with a trifluoromethylphenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[[4-(Propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its antimalarial and antileishmanial activities.
Mechanism of Action
The mechanism of action of 1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its antimicrobial properties.
1-(2-Hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one: Used in the synthesis of dihydropyrazolines.
Uniqueness
1-[[4-(Propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C18H17F3N6O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17F3N6O2/c1-2-16(28)23-14-9-22-27(10-14)11-26-8-7-15(25-26)17(29)24-13-5-3-12(4-6-13)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
RCWCTOLAXBIRBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CN(N=C1)CN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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